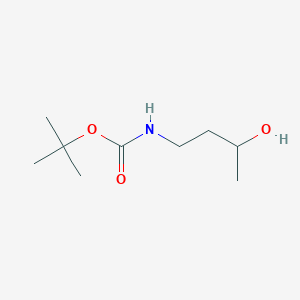

tert-Butyl (3-hydroxybutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitriles

A robust method involves the hydrogenation of 3-benzyloxybutanenitrile followed by Boc protection. In this approach, 3-benzyloxybutanenitrile undergoes catalytic hydrogenation using 20% Pd(OH)₂/C under hydrogen gas (~1 bar) in methanol. Subsequent treatment with di-tert-butyl dicarbonate and trimethylamine in dichloromethane yields tert-butyl (3-hydroxybutyl)carbamate with a 78% isolated yield.

Reaction Conditions:

-

Catalyst: 20% Pd(OH)₂/C (50 wt% relative to substrate)

-

Solvent: Methanol

-

Temperature: Ambient (20–25°C)

-

Time: Overnight

This method leverages mild conditions, avoiding extreme temperatures or strong acids. However, the requirement for hydrogen gas infrastructure may limit scalability in non-specialized laboratories.

Nucleophilic Substitution with Potassium Carbonate

High-Yield Coupling in DMSO

A highly efficient route involves the reaction of tert-butyl (4-aminobutyl)carbamate with 4-fluoro-3-nitrobenzamide in DMSO using potassium carbonate as a base. Stirring at 70°C for 2 hours achieves a 98% yield of the target compound.

Key Steps:

-

Substrate Activation: The amine group of tert-butyl (4-aminobutyl)carbamate attacks the electrophilic carbon of 4-fluoro-3-nitrobenzamide.

-

Base-Mediated Deprotonation: K₂CO₃ facilitates the elimination of hydrogen fluoride, driving the reaction to completion.

Advantages:

-

Solvent: DMSO enhances reaction kinetics by polarizing the substrates.

-

Yield: Near-quantitative conversion (98%) simplifies purification.

Coupling Reactions in Dichloromethane

Triethylamine-Assisted Alkylation

tert-Butyl (4-aminobutyl)carbamate reacts with 7-bromo-4-chloro-3-nitroquinoline in dichloromethane (DCM) using triethylamine as a base. Dropwise addition of the carbamate to a chilled DCM solution of the quinoline derivative, followed by overnight stirring, yields the product after recrystallization.

Optimized Parameters:

-

Molar Ratio: 1:1 (carbamate:quinoline)

-

Temperature: 0°C initial, transitioning to ambient

-

Workup: Sequential washing with water and brine, followed by recrystallization from isopropanol

Challenges:

-

Side Reactions: Competing nucleophilic attacks on the nitro group necessitate precise stoichiometry.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the principal preparation routes:

Mechanistic Insights and Stereochemical Considerations

Boc Protection Dynamics

The reaction of primary amines with Boc anhydride typically proceeds via a two-step mechanism:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like or can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (3-hydroxybutyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis. The compound interacts with molecular targets through the formation of stable carbamate linkages, which can be cleaved under specific conditions to release the protected amine .

Comparison with Similar Compounds

Biological Activity

Tert-butyl (3-hydroxybutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a tert-butyl group attached to a carbamate functional group, which is known for its ability to modulate biological activity through interactions with various biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of carbamate derivatives, including this compound. One study indicated that related compounds can inhibit amyloid beta aggregation, which is a significant factor in Alzheimer's disease pathology. Specifically, compounds similar to this compound demonstrated the ability to reduce oxidative stress and inflammation in astrocyte cultures exposed to amyloid beta peptides .

Table 1: Summary of Neuroprotective Studies

| Compound | Mechanism of Action | Effect on Amyloid Beta Aggregation | Reference |

|---|---|---|---|

| M4 | β-secretase inhibitor | 85% inhibition at 100 µM | |

| This compound | Potentially similar mechanisms | Not yet quantified | N/A |

Case Studies

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that compounds with similar structures could mitigate neuronal death due to amyloid beta exposure by reducing pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound may offer protective effects in neurodegenerative conditions.

- Antitubercular Efficacy : Research into related carbamates indicates promising results against tuberculosis. The structural characteristics of these compounds are critical for their bioactivity, hinting at the need for further exploration of this compound's antimicrobial properties .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. In particular, studies should focus on:

- In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating the molecular pathways involved in its neuroprotective and antimicrobial activities.

- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl (3-hydroxybutyl)carbamate, and how do reaction conditions influence yield?

A1 : Common methods include carbamate protection of amines using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Yield optimization requires precise control of stoichiometry (1:1.2 amine:Boc anhydride) and temperature (0–25°C). Side reactions, such as overprotection or hydrolysis, are mitigated by inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. Q2. How can researchers analytically characterize this compound, and which spectral techniques are most reliable?

A2 : Key techniques:

- NMR : Confirm Boc-group presence (δ 1.4 ppm for tert-butyl protons) and hydroxybutyl chain integrity (δ 3.6–4.0 ppm for hydroxyl) .

- HPLC-MS : Assess purity (>95%) and molecular ion [M+H]⁺ (e.g., m/z 232.2 for C₉H₁₇NO₃) .

- Melting Point : Cross-reference with literature (e.g., 103–106°C for similar carbamates) .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

A3 :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. Q4. How can stereochemical outcomes be controlled during the synthesis of chiral tert-butyl carbamate derivatives?

A4 :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic methods (lipases for kinetic resolution) .

- Stereoselective Catalysis : Asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves >90% enantiomeric excess .

- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity .

Q. Q5. How should researchers resolve contradictions in stability data for tert-butyl carbamates under acidic/basic conditions?

A5 :

Q. Q6. What methodologies enable the study of hydrogen-bonding interactions in tert-butyl carbamate crystals?

A6 :

- X-ray Crystallography : Resolves intermolecular H-bonds (e.g., N–H···O=C interactions at 2.8–3.2 Å) .

- DFT Calculations : Model H-bond strengths (e.g., B3LYP/6-31G* level) to predict packing motifs .

Q. Q7. How can this compound be applied in pharmaceutical intermediate synthesis?

A7 :

- Peptide Coupling : Activate hydroxyl groups via Mitsunobu reaction (DIAD, PPh₃) to link to nucleosides or amino acids .

- Prodrug Design : Hydroxybutyl chain serves as a biodegradable linker for controlled drug release (e.g., esterase-sensitive systems) .

Q. Q8. What purification strategies are optimal for tert-butyl carbamates with polar functional groups?

A8 :

Q. Q9. How do researchers assess the environmental impact of tert-butyl carbamate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.